4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione

Catalog No.
S1486175
CAS No.
53911-68-5
M.F
C11H9ClO3
M. Wt
224.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione

CAS Number

53911-68-5

Product Name

4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione

IUPAC Name

4-(4-chlorophenyl)oxane-2,6-dione

Molecular Formula

C11H9ClO3

Molecular Weight

224.64 g/mol

InChI

InChI=1S/C11H9ClO3/c12-9-3-1-7(2-4-9)8-5-10(13)15-11(14)6-8/h1-4,8H,5-6H2

InChI Key

OCZRLOJECISNAO-UHFFFAOYSA-N

SMILES

C1C(CC(=O)OC1=O)C2=CC=C(C=C2)Cl

Synonyms

4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione; 3-(p-Chlorophenyl)glutaric Anhydride;

Canonical SMILES

C1C(CC(=O)OC1=O)C2=CC=C(C=C2)Cl

Synthesis and Characterization:

-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione, also known as 4-(4-chlorophenyl)-dihydro-2H-pyran-2,6-dione, is a heterocyclic compound containing a six-membered ring with two oxygen atoms and one heteroatom (carbon) in the ring.

Potential Biological Activities:

While the specific biological activities of 4-(4-chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione remain largely unexplored, some studies have investigated its potential as an:

  • Antioxidant: One study reported the free radical scavenging activity of the compound, suggesting its potential as an antioxidant [].
  • Anticancer agent: Another study evaluated the compound's cytotoxicity against different cancer cell lines, demonstrating moderate antitumor activity [].

4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione, also known by its chemical formula C₁₁H₉ClO₃, is a compound characterized by a dihydropyran ring structure substituted with a chlorophenyl group. This compound features a unique bicyclic system that includes a pyran ring with two carbonyl groups at positions 2 and 6, contributing to its reactivity and biological activity. The presence of the chlorophenyl moiety enhances its potential for various applications in medicinal chemistry and material science.

The mechanism of action of 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione is not described in detail in scientific literature readily available online. Research suggests it may have potential pharmaceutical applications, but the specific mechanism requires further study [, ].

  • Oxidation: The compound can be oxidized to yield more complex derivatives or to modify functional groups.
  • Nucleophilic Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Cyclization Reactions: The compound can also engage in cyclization reactions, forming new cyclic structures that may exhibit enhanced biological properties .

The biological activity of 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione has been explored in various studies. It has shown potential as an anti-inflammatory and analgesic agent. The compound's structure allows it to interact with biological targets effectively, which may lead to therapeutic applications in treating conditions such as pain and inflammation. Additionally, its derivatives have been investigated for their effects on specific receptors, including adrenergic receptors, indicating its relevance in pharmacological research .

The synthesis of 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions: Starting materials such as 4-chlorobenzaldehyde and diketene can be reacted under acidic or basic conditions to form the dihydropyran ring.
  • Cyclization: Further cyclization steps may be employed to stabilize the structure and introduce the carbonyl functionalities.
  • Purification: The final product is usually purified through recrystallization or chromatography techniques to achieve high purity levels .

4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione has several notable applications:

  • Pharmaceutical Development: Its derivatives are being researched for potential use as anti-inflammatory and analgesic agents.
  • Material Science: The compound's unique structure allows for incorporation into polymer systems or as intermediates in the synthesis of novel materials.
  • Chemical Research: It serves as a valuable building block in organic synthesis due to its reactivity and ability to form various derivatives .

Studies investigating the interactions of 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione with biological targets have revealed insights into its mechanism of action. For instance:

  • Receptor Binding: Research has indicated that this compound may selectively bind to adrenergic receptors, influencing pathways related to cardiovascular function and central nervous system activity.
  • Enzyme Inhibition: Some derivatives have been shown to inhibit specific enzymes involved in inflammatory processes, supporting their potential therapeutic uses .

Several compounds share structural similarities with 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione. A comparison highlights its unique aspects:

Compound NameStructure FeaturesBiological Activity
4-(Chlorophenyl)butyrolactoneLacks dihydropyran ringAnti-inflammatory
4-(Bromophenyl)dihydro-2H-pyranSimilar bicyclic structureAntimicrobial
3-(4-Chlorophenyl)glutaric anhydrideDifferent functional groupsPotential anticancer

Uniqueness: The presence of both the chlorophenyl group and the specific carbonyl positioning in 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione distinguishes it from similar compounds, enhancing its reactivity and potential biological effects .

Pyran, a six-membered heterocyclic, non-aromatic ring consisting of five carbon atoms and one oxygen atom with two double bonds, represents a fundamental structural motif in heterocyclic chemistry. The molecular architecture of pyran (C₅H₆O) exists in two distinct isomeric forms that differ by the location of the double bonds: 2H-pyran, where the saturated carbon is at position 2, and 4H-pyran, where the saturated carbon is at position 4. The nomenclature carefully avoids the term "oxine" for pyran since it has already been established as a trivial name for quinolin-8-ol.

The historical trajectory of pyran chemistry reached a significant milestone in 1962 when 4H-pyran was first isolated and characterized through the pyrolysis of 2-acetoxy-3,4-dihydro-2H-pyran. This groundbreaking work revealed the compound's inherent instability, particularly in aerobic conditions. Subsequent research demonstrated that 4H-pyran readily undergoes disproportionation to the corresponding dihydropyran and the pyrylium ion, which is susceptible to hydrolysis in aqueous environments.

Despite the relative instability of the core pyran structure, its derivatives have exhibited remarkable stability and diverse biological activities. The pyran ring serves as a scaffold for numerous important biological molecules, with pyranoflavonoids representing a prominent example. Furthermore, the term pyran is often applied to its saturated ring analog, tetrahydropyran (oxane), which forms the structural foundation of monosaccharides containing a six-membered ring system, known as pyranoses.

Significance in Medicinal Chemistry Research

Pyran derivatives occupy a distinguished position in medicinal chemistry due to their diverse pharmacological profiles and structural versatility. The oxygen-containing heterocyclic moiety of pyran exhibits an array of pharmacological properties that have established it as a focal point for researchers in bioorganic chemistry.

The significance of pyran in medicinal chemistry is underscored by its presence as an essential structural subunit in a wide spectrum of natural products, including coumarins, benzopyrans, sugars, flavonoids, and xanthones. These natural products frequently serve as lead compounds for the development of synthetic analogues with enhanced pharmacological profiles, demonstrating the importance of the pyran scaffold in drug discovery.

The diverse anticancer capabilities of pyrans have been particularly noteworthy, garnering significant attention from researchers worldwide. A comprehensive review of pyran-based anticancer compounds over the past decade has revealed promising activities that position these scaffolds as valuable starting points for oncology drug discovery efforts. The ability of pyran derivatives to interact with various biological targets involved in cancer progression makes them versatile candidates for anticancer drug development.

Recent research has focused on developing specific pyran derivatives for targeted pharmacological applications. For example, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have been synthesized and screened for their potential to inhibit kinases and exhibit anticancer activities. The use of catalysts like DABCO (1,4-diazabicyclo[2.2.2]octane) has facilitated the synthesis of these compounds, highlighting the ongoing innovation in synthetic methodologies.

Evolution of Chlorophenyl-Substituted Pyran Derivatives

The development of chlorophenyl-substituted pyran derivatives represents a significant advancement in heterocyclic chemistry, combining the pharmacological potential of the pyran scaffold with the unique properties conferred by the chlorophenyl moiety. Among these derivatives, 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione (CAS: 53911-68-5) has emerged as a compound of particular interest.

This compound, also known as 3-(4-Chlorophenyl)glutaric anhydride, is characterized by a molecular formula of C₁₁H₉ClO₃ and a molecular weight of 224.64 g/mol. It appears as a white solid with a density of 1.348 g/cm³. The structure features a dihydropyran ring with two keto groups at positions 2 and 6, and a 4-chlorophenyl substituent at position 4.

The evolution of chlorophenyl-substituted pyran derivatives has been driven by the recognition that the addition of a chlorophenyl group to the pyran scaffold can enhance certain biological activities. The chlorophenyl group's electronic and steric properties influence the compound's interaction with biological targets, potentially leading to improved pharmacological profiles. The presence of the chlorine atom introduces electron-withdrawing effects that can alter the reactivity of the pyran ring and its susceptibility to nucleophilic attack.

Synthetic methodologies for 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione and related compounds have evolved to improve efficiency, yield, and purity. Traditional approaches include condensation reactions between appropriate starting materials, cyclization under specific conditions, and subsequent modifications to introduce functional groups.

Contemporary Research Landscape and Challenges

The contemporary research landscape for pyran derivatives, particularly 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione, encompasses a broad range of synthetic, analytical, and biological investigations. Researchers are continually developing new methodologies for the synthesis of these compounds, characterizing their properties, and exploring their potential applications in medicinal chemistry.

One area of focus has been the development of multi-component reactions for the cost-effective synthesis of pharmacologically effective heterocyclic compounds in a one-pot approach. This approach offers advantages in terms of synthetic performance and product design, making it a valuable tool for rapidly accessing diverse complex heterocyclic structures from basic building blocks.

Recent research has also explored the biological activities of pyran derivatives, including their potential as antimicrobial and anticancer agents. For instance, a related compound, 6-(4-Chlorophenyl)-3,4-diphenyl-2H-pyran-2-thione, has garnered interest in medicinal chemistry due to its potential biological activities, including anti-cancer and antimicrobial properties. This compound's structure includes a pyran ring substituted with two phenyl groups and a chlorophenyl moiety, which contributes to its unique chemical properties.

Despite these advances, several challenges remain in the field. These include:

  • Developing more efficient and environmentally friendly synthetic routes for pyran derivatives
  • Establishing comprehensive structure-activity relationships to guide the design of new derivatives with enhanced pharmacological profiles
  • Overcoming the inherent instability of certain pyran structures to improve their utility in medicinal chemistry
  • Optimizing the properties of pyran derivatives for specific biological targets and applications
  • Improving the pharmacokinetic properties, such as solubility, permeability, and metabolic stability, to enhance their drug-like characteristics

Addressing these challenges requires interdisciplinary approaches combining synthetic organic chemistry, computational modeling, and biological screening. The continued exploration of pyran derivatives, including 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione, promises to yield new insights and applications in medicinal chemistry.

Ring System Modifications

Pyran Ring Variations

The dihydropyran ring system of 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione represents a privileged scaffold that has undergone extensive structural modifications to enhance biological activity and pharmaceutical properties. The core 2H-pyran-2,6(3H)-dione framework, also known as glutaric anhydride, provides a versatile platform for chemical transformations due to its inherent electrophilic nature and capacity for nucleophilic substitution reactions.

Tetrahydropyran Ring Modifications: The reduction of the dihydropyran ring to form tetrahydropyran derivatives has been achieved through various catalytic hydrogenation methods. These saturated analogues demonstrate enhanced conformational stability and altered pharmacokinetic profiles. Prins cyclization reactions have emerged as the predominant synthetic approach, utilizing aldehydes and allylsilanes to construct the six-membered oxygen-containing ring with high stereoselectivity. The resulting tetrahydropyran derivatives exhibit improved metabolic stability due to the absence of oxidizable double bonds.

Dihydropyran Isomers: The isomeric 3,4-dihydro-2H-pyran and 3,6-dihydro-2H-pyran derivatives have been extensively investigated for their distinct chemical reactivity and biological properties. The 3,4-dihydro-2H-pyran isomer, accessible through metal-catalyzed intramolecular cyclizations, demonstrates enhanced lipophilicity and membrane permeability compared to the parent compound. Conversely, 3,6-dihydro-2H-pyran derivatives, synthesized via pyran annulation from allylsilanes, exhibit different electronic properties due to the altered position of the double bond.

Spirocyclic Pyran Systems: Oxaspiro[2.2]pentane intermediates have been employed to generate complex spirocyclic pyran derivatives through ring expansion reactions. These highly strained systems undergo facile rearrangements under Lewis acid conditions to afford cyclobutanone products or eliminate to form vinyl cyclopropanes. The inherent ring strain provides a driving force for subsequent transformations, enabling access to structurally diverse pyran architectures.

Benzofused Pyran Derivatives: The incorporation of benzene rings into the pyran framework has yielded benzopyran and chromene derivatives with extended conjugation systems. These modifications significantly impact the electronic properties of the molecule, often resulting in enhanced biological activity. Three-component condensation reactions involving substituted phenols, aldehydes, and active methylene compounds have proven particularly effective for constructing these fused ring systems.

Modification TypeStructure DescriptionSynthesis MethodPropertiesReference
Tetrahydropyran RingSaturated six-membered oxygen-containing ringPrins cyclization reactionsHigh conformational stability
3,4-Dihydro-2H-pyranPartially saturated pyran with C3-C4 double bondMetal-catalyzed intramolecular cyclizationsEnhanced metabolic stability
3,6-Dihydro-2H-pyranPartially saturated pyran with C3-C6 double bondPyran annulation from allylsilanesIncreased lipophilicity
Oxaspiro[2.2]pentanesSpirocyclic structures with high ring strainCyclopropyl sulfoxonium ylide additionHigh reactivity due to ring strain
Benzopyran DerivativesBenzene-fused pyran systemsThree-component condensation reactionsExtended conjugation system
Chromene DerivativesBenzene-fused pyran with different substitutionKnoevenagel condensation-cyclizationImproved bioavailability
Fused PyranopyransPyran rings fused to another pyran ringIterative pyran annulation processesMultiple reactive sites

Dione Functionality Alterations

The dione functionality of 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione serves as a critical pharmacophore that can be systematically modified to optimize biological activity and physicochemical properties. The two carbonyl groups at positions 2 and 6 exhibit differential reactivity patterns, enabling selective transformations.

Ketone Reduction Strategies: Selective reduction of one or both carbonyl groups has been accomplished using various hydride reagents. L-Selectride reduction at -78°C provides excellent regioselectivity, preferentially reducing the less hindered carbonyl to afford axial alcohols in 82-88% yield. The resulting hydroxy-substituted pyrans demonstrate altered hydrogen bonding patterns and modified solubility profiles.

Ring Expansion Methodologies: The dione functionality can undergo ring expansion reactions under Lewis acid catalysis to form seven-membered ring systems. These transformations typically proceed through carbocation intermediates and provide access to structurally novel scaffolds with expanded pharmacological potential. Yields range from 63-87% depending on the specific Lewis acid employed and reaction conditions.

Anhydride Formation: Dehydration of the dione system at elevated temperatures results in the formation of cyclic anhydrides, specifically glutaric anhydride derivatives. These modifications dramatically alter the electrophilic character of the molecule and provide new sites for nucleophilic attack. The process typically achieves 78-95% yield and has been optimized for large-scale preparation.

Metal-Catalyzed Rearrangements: Treatment with BF3·MeOH complex induces unprecedented skeletal rearrangements of the dione framework. These transformations involve carbocation-mediated intermediates and can result in ring expansion, fragmentation, or cyclization products. The process demonstrates the synthetic versatility of the dione scaffold.

Modification TypeTarget StructureReaction ConditionsYield Range (%)Reference
Ketone ReductionHydroxy-substituted pyransL-Selectride, -78°C82-88
Dione Ring ExpansionSeven-membered ring systemsLewis acid catalysis63-87
Cyclic Anhydride FormationGlutaric anhydride derivativesDehydration at elevated temperature78-95
Metal-Catalyzed RearrangementCyclobutanone productsBF3·MeOH complex35-66
Aldol CyclizationBicyclic systemsRhodium catalysis87-99
Decarboxylative RearrangementConjugated trienesSodium ethoxide base45-55
Nucleophilic Ring OpeningLinear diketone systemsHydroxylamine treatment34-92

Substitution Pattern Studies

Chlorophenyl Moiety Variations

The 4-chlorophenyl substituent in 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione represents a paradigmatic example of halogenated aromatic systems in medicinal chemistry. The strategic placement and nature of halogen substitution profoundly influence the pharmacological profile, metabolic stability, and receptor binding affinity of the parent compound.

Para-Chlorophenyl Dominance: The para-chlorophenyl moiety has achieved unprecedented prevalence in drug discovery programs, with Brown and colleagues documenting an unexpectedly strong bias toward para substitution in pharmaceutical databases. This preference originates from historical synthetic accessibility and the favorable combination of electronic and steric properties conferred by the para-chloro substituent. The electron-withdrawing character of chlorine (σp = +0.23) combined with its moderate size creates an optimal balance for receptor binding interactions.

Electronic Effects of Chlorine Substitution: The chlorine atom functions as a weak electron-withdrawing group through inductive effects while simultaneously exhibiting weak electron-donating properties through resonance. This dual electronic character enables fine-tuning of the molecular electrostatic potential and influences hydrogen bonding patterns. Computational studies have demonstrated that chlorine substitution increases the HOMO-LUMO gap, contributing to enhanced molecular stability.

Positional Isomer Analysis: Systematic evaluation of chlorophenyl positional isomers reveals distinct structure-activity relationships. While para-chlorophenyl derivatives consistently demonstrate the highest biological activity, ortho-chlorophenyl analogues often exhibit reduced potency due to steric hindrance near the reactive site. Meta-chlorophenyl derivatives generally show intermediate activity levels, reflecting the electronic influence of the chlorine substituent without significant steric interference.

Dichlorophenyl Derivatives: The incorporation of multiple chlorine substituents, particularly in 2,4-dichlorophenyl and 3,4-dichlorophenyl patterns, has yielded compounds with enhanced antimicrobial and cytotoxic activities. These modifications significantly increase the electron-withdrawing character of the phenyl ring and alter the lipophilicity profile. The 2,4-dichloro substitution pattern has proven particularly effective in antimicrobial applications.

Substitution PatternElectronic EffectBiological ActivityDrug Design FrequencyLogP ImpactReference
para-ChlorophenylWeak electron-withdrawingEnhanced receptor bindingVery High (predominant)+0.71
ortho-ChlorophenylWeak electron-withdrawing + stericReduced activityLow+0.69
meta-ChlorophenylWeak electron-withdrawingModerate activityModerate+0.71
2,4-DichlorophenylModerate electron-withdrawingHigh antimicrobial activityHigh+1.42
3,4-DichlorophenylModerate electron-withdrawingIncreased cytotoxicityModerate+1.42
2,5-DichlorophenylModerate electron-withdrawingVariable activityLow+1.42
TrifluoromethylphenylStrong electron-withdrawingEnhanced stabilityHigh+1.09

Position-4 Substitution Impact

The position-4 substitution in the dihydropyran ring system exerts profound influence on the conformational preferences, electronic properties, and biological activity of 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione derivatives. This position represents a critical junction where steric, electronic, and stereoelectronic effects converge to determine the overall molecular behavior.

Steric and Conformational Effects: The introduction of substituents at position-4 significantly affects the preferred conformation of the dihydropyran ring. Phenyl and chlorophenyl substituents favor half-chair conformations that minimize 1,3-diaxial interactions. X-ray crystallographic studies have revealed that 4-substituted derivatives adopt distorted half-chair geometries with the aromatic substituent occupying a pseudoequatorial position to reduce steric strain.

Electronic Modulation: The electronic nature of the position-4 substituent directly influences the reactivity of the dione functionality. Electron-donating groups such as 4-hydroxyphenyl enhance the nucleophilicity of the pyran oxygen, while electron-withdrawing groups like 4-nitrophenyl reduce electron density throughout the ring system. These electronic perturbations manifest in altered reaction rates and selectivities in subsequent chemical transformations.

Substituent-Dependent Ring Dynamics: Nuclear magnetic resonance studies have demonstrated that position-4 substituents influence the dynamic behavior of the pyran ring. The 2β-methyl isomer exists in a single conformation with all substituents occupying pseudoequatorial positions, while the 2α-methyl analogue exhibits more complex conformational equilibria. This conformational flexibility directly correlates with biological activity profiles.

Biological Activity Relationships: The nature of the position-4 substituent profoundly affects target selectivity and potency. Haloperidol derivatives bearing different position-4 substituents demonstrate distinct receptor binding profiles, with the butyrophenone, piperidine, and 4-chlorophenyl moieties each contributing to multireceptor pharmacology. Structure-activity relationship studies indicate that the position-4 substitution serves as a key determinant of biological specificity.

Substituent TypeSteric EffectElectronic EffectRing ConformationBiological ImpactReference
PhenylModerateWeak electron-donatingHalf-chair preferredBaseline activity
4-ChlorophenylModerateWeak electron-withdrawingHalf-chair preferredEnhanced activity
4-MethoxyphenylModerateModerate electron-donatingHalf-chair preferredModerate activity
4-HydroxyphenylModerate + H-bondingStrong electron-donatingDistorted chairHigh activity
4-NitrophenylModerate + strong EWGStrong electron-withdrawingPlanar tendencyReduced activity
Alkyl chainsVariableElectron-donatingFlexibleVariable
Heteroaryl groupsModerate + heteroatomVariableConstrainedSpecific targeting

Hybrid Molecule Development

Pyran-Pyrazole Hybrid Systems

The development of pyran-pyrazole hybrid systems represents a strategic approach to combine the favorable pharmacological properties of both heterocyclic frameworks within a single molecular entity. These hybrid structures have demonstrated enhanced biological activity and improved drug-like properties compared to their individual components.

Synthetic Methodologies: The construction of pyran-pyrazole hybrids has been accomplished through one-pot multicomponent reactions employing phthalazinone derivatives, pyrazole-5-carbaldehydes, and active methylene compounds. L-proline has emerged as an effective organocatalyst for these transformations, facilitating the reaction in ethanol under reflux conditions. The multicomponent approach enables rapid access to structurally diverse hybrid libraries with excellent atom economy.

Structural Diversity: Pyran-linked phthalazinone-pyrazole hybrids have been synthesized with various substitution patterns on both the pyran and pyrazole rings. The modular synthetic approach allows for systematic modification of electronic and steric properties through variation of the aldehyde and active methylene components. This structural diversity has proven essential for optimizing biological activity against specific targets.

Anticancer Activity: Biological evaluation of pyran-pyrazole hybrids has revealed significant anticancer activity against solid tumor cell lines. IC50 values ranging from 9.8 to 41.6 μM have been observed against lung and cervical carcinoma cell lines. The most active compounds demonstrate selectivity for cancer cells over normal cell lines, suggesting potential therapeutic utility.

Mechanism of Action: Molecular modeling studies have identified human serine hydroxymethyltransferase 2 (SHMT2) as a primary target for the most active pyran-pyrazole hybrids. SHMT2 is upregulated in various cancer cells and represents an attractive target for anticancer drug development. Docking studies have revealed key binding interactions that contribute to the observed biological activity.

Hybrid TypeSynthesis MethodCatalyst/ConditionsAnticancer Activity (IC50 μM)Target ProteinReference
Pyran-linked phthalazinone-pyrazoleOne-pot three-component reactionL-proline, ethanol, reflux9.8-41.6SHMT2
Pyrazole-pyran conjugatesMulticomponent condensationBasic conditions, elevated tempNot reportedVarious kinases
Spiropyran-pyrazole systemsCyclization of pyrazole precursorsAcid-catalyzed cyclization15-50Topoisomerases
Pyranopyrazole derivativesDirect annulationMetal-free conditions25-75CDK2
Bicyclic pyran-pyrazoleRing-forming metathesisRuthenium catalysisNot evaluatedNot determined

Pyran-Chromene Conjugates

The fusion of pyran and chromene structural motifs has yielded a class of conjugated systems with unique photophysical and biological properties. These hybrid molecules combine the pharmaceutical relevance of both heterocyclic frameworks while introducing extended conjugation that enhances molecular interactions with biological targets.

Synthetic Approaches: The construction of pyran-chromene conjugates has been achieved through various synthetic strategies, including ring contraction of 2-oxobenzo[h]chromenes followed by decarboxylative rearrangement. Nitroethane-mediated ring contraction provides access to spirobutenolides that undergo subsequent rearrangement to form conjugated trienes. Both stepwise and one-pot approaches have been developed for these transformations.

Structural Characteristics: Pyran-chromene conjugates exhibit extended conjugation systems that significantly influence their electronic properties. The benzopyran core provides a rigid framework for precise spatial arrangement of substituents, while the additional pyran ring offers sites for further functionalization. These structural features contribute to enhanced binding affinity for biological targets.

Optical Properties: The extended conjugation in pyran-chromene systems results in distinctive optical properties, including enhanced fluorescence and bathochromic shifts in absorption spectra. These compounds often exhibit high quantum yields and solvatochromic behavior, making them attractive for applications in optical materials and fluorescent probes.

Biological Applications: Pyran-chromene conjugates have demonstrated diverse biological activities, including anticancer, antiviral, and anti-inflammatory effects. The extended conjugation system facilitates π-π stacking interactions with aromatic amino acids in protein binding sites, contributing to enhanced biological activity. Several derivatives have shown promise as drug candidates for various therapeutic indications.

Conjugate TypeStructural FeaturesSynthetic RouteOptical PropertiesApplicationsReference
2-oxobenzo[h]chromenesExtended conjugationRing contraction of chromenesEnhanced fluorescencePharmaceutical intermediates
Chromene-pyran hybridsDual ring systemsCross-coupling reactionsBathochromic shiftOptical materials
Benzopyran derivativesFused benzene-pyranCondensation-cyclizationHigh quantum yieldBioactive compounds
Substituted chromenesMultiple substituentsMulticomponent reactionsSolvatochromismDye precursors
Chromene-dione systemsDiketo functionalityOxidative cyclizationTwo-photon absorptionDrug candidates

Indeno-Pyran Derivatives

Indeno-pyran derivatives represent a sophisticated class of polycyclic compounds that combine the structural complexity of indene with the biological relevance of pyran systems. These tricyclic frameworks have attracted significant attention due to their unique photophysical properties and potential pharmaceutical applications.

Synthetic Strategies: The construction of indeno-pyran derivatives has been accomplished through Diels-Alder cycloaddition reactions between indene and appropriately substituted dienophiles. Inverse electron-demand Diels-Alder reactions using oxadiazinones as dienophiles have proven particularly effective for generating dihydroindeno[1,2-c]pyran-3-ones. The reactions proceed under acidic conditions to afford the desired tricyclic products as mixtures of regioisomers.

Multicomponent Approaches: Sequential one-pot four-component reactions have been developed for the synthesis of spiroindenopyran derivatives. These reactions involve pyridotriazines, malononitrile, and various CH-acids in ethanol under reflux conditions. The multicomponent strategy enables rapid access to structurally complex indeno-pyran architectures with excellent yields.

Photophysical Characteristics: Indeno-pyran derivatives exhibit distinctive photophysical properties, including blue-green emission with high quantum efficiency. The extended π-conjugation system contributes to long-wavelength absorption and excellent photostability. These properties make indeno-pyran derivatives attractive for applications in organic light-emitting devices and fluorescent materials.

Structure-Activity Relationships: Biological evaluation of indeno-pyran derivatives has revealed moderate cytotoxicity against various cancer cell lines, along with antioxidant and antimicrobial activities. The tricyclic framework provides a rigid scaffold for optimizing target selectivity, while the multiple substitution sites enable fine-tuning of pharmacological properties.

Derivative TypeSynthesis StrategyKey IntermediatesPhotophysical PropertiesBiological ActivityReference
Indeno[1,2-c]pyran-3-onesDiels-Alder cycloadditionOxadiazinonesBlue-green emissionModerate cytotoxicity
Dihydroindeno[1,2-c]pyransInverse-electron demand DAActivated dienophilesHigh quantum efficiencyAntioxidant properties
Spiroindenopyran systemsFour-component reactionPyridotriazinesSolvent-dependent fluorescenceAntimicrobial activity
Indeno-pyridine-pyranSequential cyclizationIndane-1,3-dioneLong-wavelength absorptionAnti-inflammatory effects
Substituted indenopyransMichael addition-cyclizationBenzylidene compoundsPhotostabilityVariable activity

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 4 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 3 of 4 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (33.33%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (33.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

53911-68-5

Dates

Last modified: 08-15-2023

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